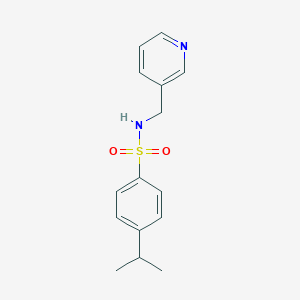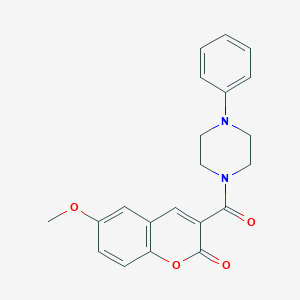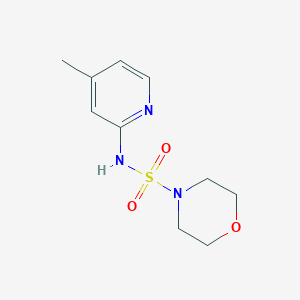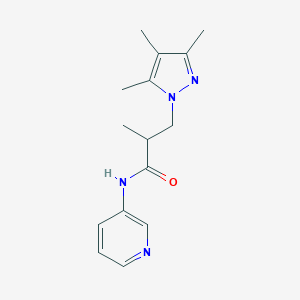![molecular formula C22H24N4O3 B279172 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1989 by Maragos et al. and has since been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
作用機序
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide works by inhibiting the activity of NOS, which is the enzyme responsible for the production of NO. NO is an important signaling molecule that plays a key role in regulating various physiological processes, including blood pressure regulation, neurotransmission, and immune function. By inhibiting NOS, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide reduces the production of NO and thereby disrupts these processes.
Biochemical and physiological effects:
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase vascular resistance, and impair endothelial function. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been shown to increase sympathetic nerve activity, reduce renal blood flow, and impair renal function. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, it is important to note that N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has some limitations. It has been shown to have off-target effects on other enzymes, such as cyclooxygenase and lipoxygenase, which can complicate the interpretation of experimental results. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can have variable effects depending on the dose and route of administration, which can make it difficult to compare results across different studies.
将来の方向性
There are many potential future directions for research involving N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide. One area of interest is the role of NO in the regulation of immune function and inflammation. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase inflammation in various tissues, and further research is needed to understand the mechanisms underlying this effect. Another area of interest is the role of NO in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a therapeutic agent. Finally, there is interest in developing new and more selective inhibitors of NOS that can be used to study the role of NO in a more targeted manner.
合成法
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to give the corresponding silane intermediate, which is then reacted with 4-nitrophenyl isocyanate to form the final product, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide.
科学的研究の応用
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in preventing the development of atherosclerosis. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of NO in the regulation of renal function and in the pathogenesis of sepsis.
特性
分子式 |
C22H24N4O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-9-18(20(16)29-2)22(28)25-19-10-4-3-8-17(19)21(27)24-11-6-13-26-14-12-23-15-26/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,24,27)(H,25,28) |
InChIキー |
CPDBEKIRYHRNQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)







![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)